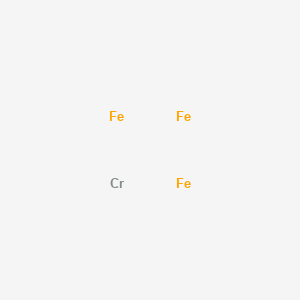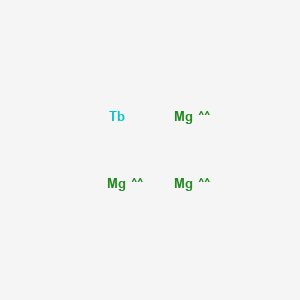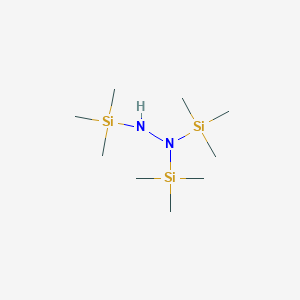
Hydrazine, tris(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, tris(trimethylsilyl)- is a chemical compound characterized by the presence of three trimethylsilyl groups attached to a hydrazine core. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity. The trimethylsilyl groups provide steric protection and influence the reactivity of the hydrazine moiety, making it a valuable reagent in organic synthesis and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazine, tris(trimethylsilyl)- can be synthesized through a multi-step process involving the reaction of anhydrous hydrazine with trimethyl chlorosilane. The initial step involves the formation of 1,2-bis(trimethylsilyl)hydrazine, which is then further reacted with butyllithium to produce tris(trimethylsilyl)hydrazine. The overall yield of this synthesis is approximately 75% .
Industrial Production Methods
While specific industrial production methods for hydrazine, tris(trimethylsilyl)- are not extensively documented, the general approach involves the use of large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process typically requires careful handling of reagents and optimization of reaction parameters to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, tris(trimethylsilyl)- undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in radical-based reductions, where it can donate hydrogen atoms to reduce other compounds.
Hydrosilylation Reactions: It participates in hydrosilylation reactions, adding silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the trimethylsilyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with hydrazine, tris(trimethylsilyl)- include butyllithium, trimethyl chlorosilane, and various nucleophiles. Reaction conditions often involve the use of inert atmospheres, low temperatures, and specific solvents to control the reactivity and selectivity of the reactions.
Major Products Formed
The major products formed from reactions involving hydrazine, tris(trimethylsilyl)- depend on the specific reaction type. For example, in reduction reactions, the primary products are the reduced forms of the substrates, while in hydrosilylation reactions, the products are silylated derivatives of the starting materials .
Applications De Recherche Scientifique
Hydrazine, tris(trimethylsilyl)- has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a reagent in organic synthesis for the reduction of functional groups and the formation of silicon-containing compounds.
Polymer Chemistry: It plays a role in the polymerization of olefins and the cationic polymerization of epoxides, contributing to the development of new polymer materials.
Material Science: Its unique properties make it valuable in the synthesis of advanced materials with specific chemical and physical characteristics.
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and pharmaceutical intermediates, aiding in drug discovery and development.
Mécanisme D'action
The mechanism of action of hydrazine, tris(trimethylsilyl)- involves the generation of reactive intermediates, such as silyl radicals, which facilitate various chemical transformations. These intermediates can participate in chain reactions, leading to the formation of reduced or silylated products. The trimethylsilyl groups provide steric protection and influence the reactivity of the hydrazine core, allowing for selective and controlled reactions .
Comparaison Avec Des Composés Similaires
Hydrazine, tris(trimethylsilyl)- can be compared with other similar compounds, such as:
Tris(trimethylsilyl)silane: Both compounds contain trimethylsilyl groups, but tris(trimethylsilyl)silane is primarily used as a radical-based reducing agent without the hydrazine core.
Bis(trimethylsilyl)hydrazine: This compound has two trimethylsilyl groups and exhibits different reactivity and applications compared to the tris(trimethylsilyl) derivative.
Trimethylsilyl Azide: This compound contains a trimethylsilyl group attached to an azide moiety and is used in different types of chemical reactions, such as azide-alkyne cycloaddition.
The uniqueness of hydrazine, tris(trimethylsilyl)- lies in its combination of the hydrazine core with three trimethylsilyl groups, providing distinct reactivity and applications in various fields of chemistry.
Propriétés
Numéro CAS |
13272-02-1 |
|---|---|
Formule moléculaire |
C9H28N2Si3 |
Poids moléculaire |
248.59 g/mol |
Nom IUPAC |
1,1,2-tris(trimethylsilyl)hydrazine |
InChI |
InChI=1S/C9H28N2Si3/c1-12(2,3)10-11(13(4,5)6)14(7,8)9/h10H,1-9H3 |
Clé InChI |
OGSTXLGSKJIWFT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NN([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)

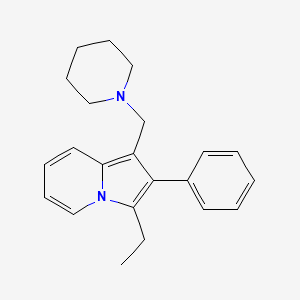
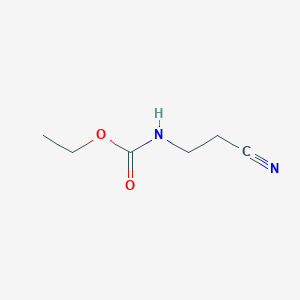
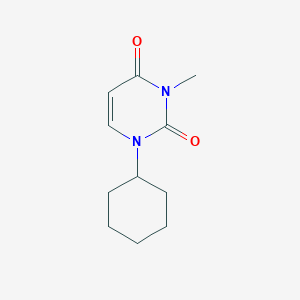
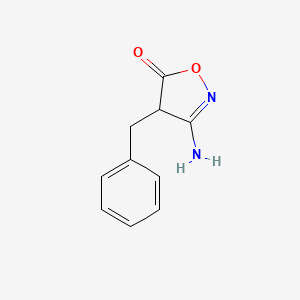

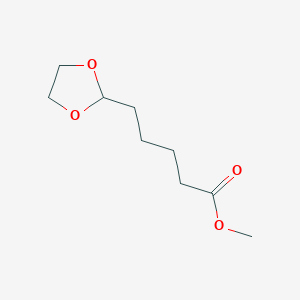


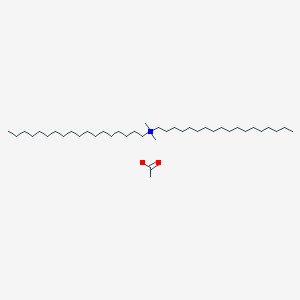
![Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14711958.png)
